![molecular formula C14H13FN4O3 B2597653 2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide CAS No. 1808400-04-5](/img/structure/B2597653.png)
2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the pyridine family of compounds and has a unique chemical structure that makes it an attractive target for investigation. In
Applications De Recherche Scientifique
2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide has a wide range of potential scientific research applications. One of the most promising areas of investigation is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and may be effective in treating a variety of different types of cancer. Other potential research applications include the study of neurological disorders, inflammation, and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer growth and progression. The compound may also have anti-inflammatory properties that contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. The compound may also have neuroprotective effects and could potentially be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide in lab experiments is its specificity. The compound has a unique chemical structure that allows it to selectively target certain enzymes and signaling pathways, making it an ideal tool for investigating these processes. However, the synthesis process is complex and time-consuming, and the compound may be expensive to produce in large quantities.
Orientations Futures
There are many potential future directions for research on 2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide. One area of investigation could be the development of new cancer therapies based on the compound's anti-cancer properties. Another potential direction is the study of the compound's effects on the immune system and its potential use in treating autoimmune diseases. Finally, further research could be done to better understand the compound's mechanism of action and its potential for use in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide involves several steps, starting with the reaction of 2-fluoropyridine with 2-(4-nitrophenyl)ethylamine. This intermediate is then reacted with chloroacetyl chloride to form the final product. The synthesis process is complex and requires careful attention to detail to ensure that the final product is of high purity and quality.
Propriétés
IUPAC Name |
2-fluoro-N-[2-(4-nitroanilino)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O3/c15-13-9-10(5-6-17-13)14(20)18-8-7-16-11-1-3-12(4-2-11)19(21)22/h1-6,9,16H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERVLGHNEIOUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCNC(=O)C2=CC(=NC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

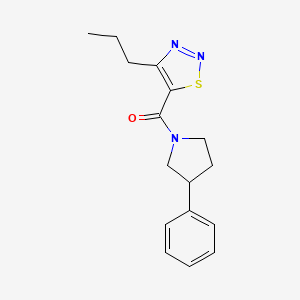

![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide](/img/structure/B2597573.png)
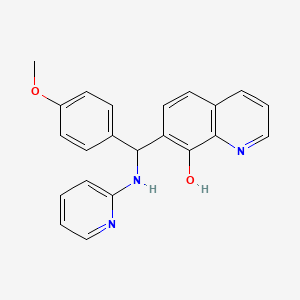

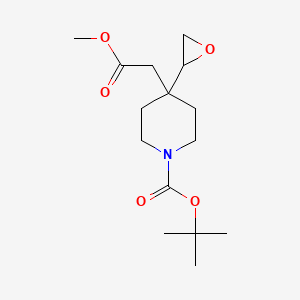
![[1,1'-biphenyl]-4-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2597580.png)

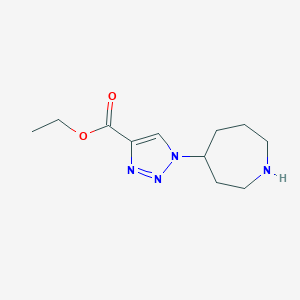
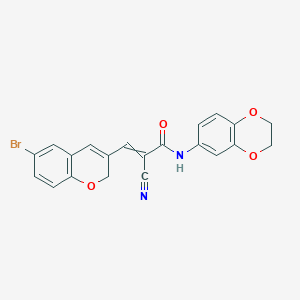
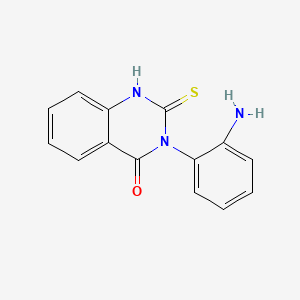
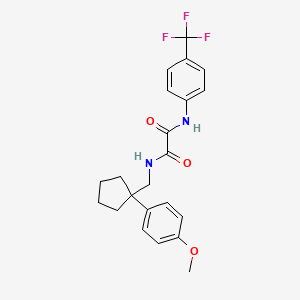
![5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2597590.png)
![N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide](/img/structure/B2597593.png)